molecular formula C18H16N6OS B2962918 2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034311-72-1

2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2962918
CAS No.: 2034311-72-1
M. Wt: 364.43
InChI Key: IGAQROPEINJIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with an ethyl group at position 2 and a carboxamide group at position 5. The carboxamide is linked via a methylene bridge to a 1,2,3-triazole ring, which is further substituted at position 1 with a pyridin-3-yl moiety. This structure combines heterocyclic systems known for diverse bioactivities, including kinase inhibition and receptor modulation.

Properties

IUPAC Name

2-ethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-2-17-21-15-6-5-12(8-16(15)26-17)18(25)20-9-13-11-24(23-22-13)14-4-3-7-19-10-14/h3-8,10-11H,2,9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAQROPEINJIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a hybrid molecule that combines the structural features of benzo[d]thiazole and triazole, both of which are known for their diverse biological activities. This article reviews its biological activity based on various studies, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research has shown that compounds featuring the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure enhances their antimicrobial efficacy .

Table 1: Antimicrobial Activity Against Various Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
2-ethyl-N-(4-methyltriazole)B. subtilis25 µg/mL
Benzotriazole derivativesPseudomonas fluorescens10 µg/mL

Anticancer Activity

The thiazole ring is known to contribute to anticancer properties. Studies have demonstrated that compounds containing thiazole derivatives can inhibit cancer cell growth. For example, certain analogs showed IC50 values lower than conventional chemotherapeutics like doxorubicin .

Case Study: Anticancer Activity of Thiazole Derivatives
In a study involving various thiazole compounds, one derivative exhibited an IC50 value of 5 µM against A431 cells, indicating potent anticancer activity .

Anti-inflammatory Activity

Triazoles have been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be attributed to its structural components, which interact with specific receptors involved in inflammation .

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffective Dose (ED50)
This compoundLPS-induced inflammation in mice20 mg/kg
Related triazole compoundsCarrageenan-induced paw edema15 mg/kg

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with triazole rings often inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : The interaction with various receptors can lead to modulation of signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication in cancer cells.

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide:

Basic Information

  • Name: this compound is the common and English name for the compound .
  • CAS Number: 2034311-72-1
  • Molecular Formula: C18H16N6OS
  • Molecular Weight: 364.4

Structural Information

  • The compound contains a benzo[d]thiazole moiety, which is a component of many compounds and drugs used in medicinal chemistry .
  • It also includes a 1,2,3-triazole ring, which is a scaffold with biological activities .
  • The SMILES notation for the compound is CCc1nc2ccc(C(=O)NCc3cn(-c4cccnc4)nn3)cc2s1 .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do suggest potential areas of interest based on its structural components:

  • Anticonvulsant Activity: Thiazole derivatives have demonstrated anticonvulsant properties .
  • Antitumor Activity: Thiazole-pyridine hybrids have shown anti-tumor activity against various cancer cell lines .
  • Antibacterial Agents: Triazole derivatives have been investigated as antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features, synthesis, and inferred properties.

Structural Analogues from Imidazo-Thiazole and Imidazo-Pyridine Families

Compounds such as 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo[2,1-b]thiazole (14d) and 2-(4-chlorophenyl)-3-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine (15e) share critical motifs with the target compound:

  • Core Heterocycle: The target uses a benzo[d]thiazole, while analogs 14d and 15e employ imidazo-thiazole or imidazo-pyridine cores.
  • Triazole Substituent : The pyridin-3-yl group on the target’s triazole differs from 14d’s benzyl or 15e’s pyridin-2-ylmethyl. Pyridin-3-yl may enhance hydrogen bonding or π-stacking in biological targets compared to bulkier substituents .
  • Synthetic Yields : Analogous triazole-containing compounds in were synthesized with yields of 78–92% via copper-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting efficient routes for the target compound’s synthesis .

Triazole-Carboxamide Derivatives

The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide () shares the triazole-carboxamide motif but features a pyridazinone core and thiophene substituent. Key differences include:

  • Molecular Weight: The target compound’s estimated molecular weight (~400 g/mol) is comparable to ’s 392.4 g/mol, but the pyridazinone core may confer distinct electronic properties.

Pyridine-Triazole Hybrids

Compounds like 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15a) highlight the role of halogen substituents. The target compound lacks halogens, which may reduce toxicity but also limit interactions with hydrophobic binding pockets .

Key Research Findings and Implications

Synthetic Feasibility : Triazole-linked heterocycles in were synthesized efficiently (78–92% yields), suggesting viable routes for the target compound .

Bioactivity Trends : Pyridine-triazole hybrids in showed CAR agonist activity, implying that the target’s pyridin-3-yl group may enhance receptor binding .

Structural Rigidity : The benzo[d]thiazole core may improve metabolic stability compared to imidazo analogs but could reduce solubility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodology : Use statistical experimental design (e.g., factorial or response surface methodology) to screen variables like temperature, solvent polarity, and catalyst loading. For example, highlights the application of design-of-experiments (DoE) to minimize trial-and-error in chemical processes. Reaction intermediates, such as triazole-thiadiazole hybrids (), may require HgO-mediated cyclization, but alternative catalysts (e.g., iodine or microwave-assisted methods) should be explored to avoid toxic reagents .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • Methodology : Combine 1^1H/13^{13}C NMR for structural elucidation (e.g., confirming the pyridinyl-triazole linkage) and HPLC-MS for purity assessment (≥95% purity threshold). and emphasize NMR and HPLC validation for structurally complex analogs, particularly for distinguishing regioisomers in triazole-thiazole systems .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodology : Prioritize antimicrobial (e.g., MIC assays against S. aureus or C. albicans) and anticancer (e.g., MTT assays on HeLa or MCF-7 cell lines) screens. notes that thiazole-triazole hybrids exhibit broad-spectrum activity, while highlights triazolothiadiazoles with antiviral and enzyme-inhibitory properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodology : Systematically modify substituents (e.g., ethyl group on benzothiazole or pyridinyl-triazole) and correlate changes with activity data. For example, demonstrates how trifluoromethyl groups enhance lipophilicity and metabolic stability in related carboxamides. Computational tools like molecular docking () can predict binding modes to targets like kinases or microbial enzymes .

Q. What computational strategies are effective in resolving contradictions between in vitro and in vivo activity data?

  • Methodology : Use cheminformatics (e.g., ADMET prediction via SwissADME) to identify bioavailability limitations. emphasizes data-driven approaches to reconcile discrepancies, such as poor solubility (addressed via nanoformulation; ) or metabolic instability (e.g., CYP450 profiling) .

Q. How can reaction mechanisms for key synthetic steps (e.g., triazole-thiazole cyclization) be rigorously validated?

  • Methodology : Employ isotopic labeling (e.g., 15^{15}N tracing) or in situ FTIR to track intermediates. ’s HgO-mediated dehydrosulfurization mechanism could be compared with DFT calculations to identify energetically favorable pathways .

Q. What experimental and computational approaches are suitable for analyzing the compound’s interaction with biological targets?

  • Methodology : Combine surface plasmon resonance (SPR) for binding affinity measurements with molecular dynamics simulations (e.g., GROMACS) to assess stability in protein binding pockets. ’s docking models for thiazole-carboxamides provide a template for visualizing interactions with enzymes like acetylcholinesterase .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistent results in biological activity across different assay platforms?

  • Methodology : Apply meta-analysis frameworks to identify protocol variability (e.g., cell line selection, serum concentration). ’s comparative methodologies can isolate confounding factors, while ’s computational reaction design principles ensure reproducibility .

Q. What strategies mitigate solubility limitations during in vivo testing?

  • Methodology : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions. ’s safety protocols for benzothiazole derivatives recommend controlled formulation studies to balance solubility and toxicity .

Methodological Resources

  • Synthetic Optimization : Refer to for DoE protocols.
  • Computational Modeling : Leverage ICReDD’s reaction path search methods () for mechanistic insights.
  • Biological Profiling : Align with triazolothiadiazole evaluation frameworks in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.